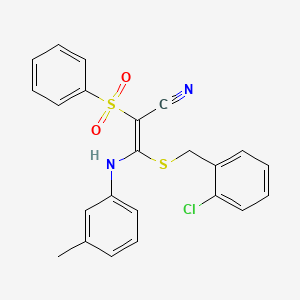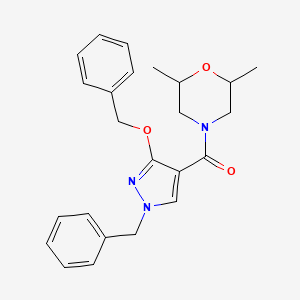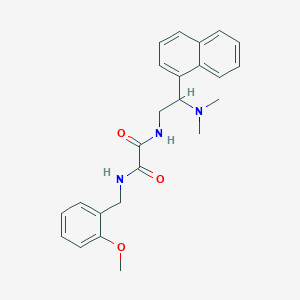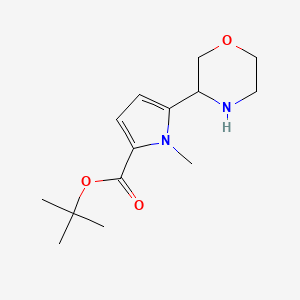![molecular formula C21H24N6O2S B2688153 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-76-2](/img/structure/B2688153.png)
1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of triazoloquinazoline . Triazoloquinazolines are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazoloquinazoline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The presence of different substituents can influence the antimicrobial and antiviral potential of these compounds .Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives can be characterized using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, HRMS and IR spectroscopic data can be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving triazoloquinazoline derivatives can vary depending on the substituents present in the molecule. For instance, the presence of a thioamide group can increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives can be influenced by the presence of different substituents in the molecule. For instance, the presence of a thioamide group can influence the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has demonstrated that compounds related to 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant antimicrobial activity. For instance, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which share structural similarities with the compound , have been synthesized and shown to be effective against a range of microbial agents (El‐Kazak & Ibrahim, 2013). Similarly, compounds like 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, which belong to the same chemical family, have displayed promising antimicrobial properties, particularly against bacterial and fungal strains (Pokhodylo et al., 2021).
Potential in Antineurotic Activity
There is also evidence suggesting the potential use of similar compounds in the treatment of neurological conditions. A study focusing on 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, closely related to the compound of interest, identified certain derivatives with potential antineurotic activity. These derivatives are promising for the treatment of male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Chemical Synthesis and Reactivity
The synthesis and reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines, a chemical class to which our compound belongs, have been extensively studied. These studies provide valuable insights into the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry (Pfeiffer et al., 1999). Another aspect of this research involves exploring the regioselectivity of electrophilic attacks on similar compounds, which is crucial for understanding their chemical reactivity and potential applications (Fathalla, Čajan, & Pazdera, 2000).
Wirkmechanismus
Target of Action
The primary target of the compound 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is DNA . The compound is known to intercalate DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix .
Mode of Action
The compound this compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal functioning of DNA, leading to changes in the cell’s activities .
Biochemical Pathways
The compound this compound affects the DNA replication and transcription pathways . By intercalating DNA, the compound disrupts these pathways, leading to downstream effects such as inhibition of cell growth and induction of cell death .
Pharmacokinetics
Based on its structural similarity to other [1,2,4]triazolo[4,3-a]quinazoline derivatives, it is likely that the compound has good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include inhibition of cell growth and induction of cell death . These effects are a result of the compound’s interaction with DNA and disruption of DNA-dependent processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(cyanomethylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-2-11-26-19(29)16-9-8-14(18(28)23-15-6-4-3-5-7-15)13-17(16)27-20(26)24-25-21(27)30-12-10-22/h8-9,13,15H,2-7,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEGLHHTGZJOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2688070.png)

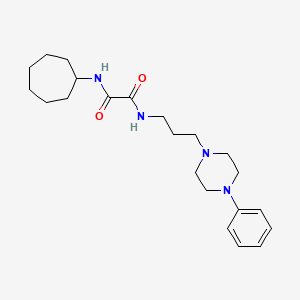
![4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide](/img/structure/B2688074.png)
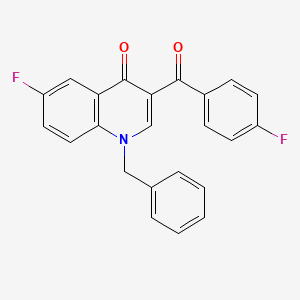
![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)
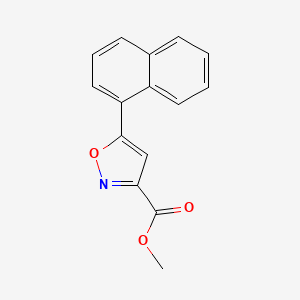
![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)
